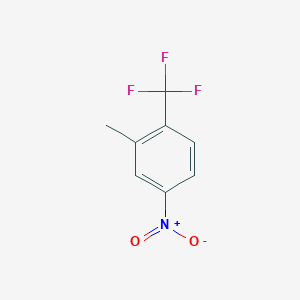

2-Methyl-4-nitrobenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-4-6(12(13)14)2-3-7(5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCDDUFGSQYJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443054 | |

| Record name | 2-Methyl-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1960-52-7 | |

| Record name | 2-Methyl-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-nitrobenzotrifluoride: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitrobenzotrifluoride is a substituted aromatic compound belonging to the class of nitrobenzotrifluorides. The presence of the trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the chemical reactivity and properties of the molecule, making it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the synthesis and properties of this compound, drawing from available data on its synthesis as part of an isomeric mixture and the characteristics of related isomers. While specific experimental data for the purified compound is limited in publicly accessible literature, this guide consolidates known information to support research and development activities.

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic nitration of 2-methylbenzotrifluoride. This reaction typically yields a mixture of isomers, including 2-methyl-3-nitrobenzotrifluoride, this compound, 2-methyl-5-nitrobenzotrifluoride, and 2-methyl-6-nitrobenzotrifluoride. The separation of these isomers can be challenging due to their similar physical properties.

General Experimental Protocol: Nitration of 2-Methylbenzotrifluoride

The following is a generalized experimental protocol for the nitration of a methylbenzotrifluoride, which can be adapted for the synthesis of the isomeric mixture containing this compound. The precise isomer distribution is dependent on the reaction conditions.

Materials:

-

2-Methylbenzotrifluoride

-

Fuming nitric acid (90-98%)

-

Concentrated sulfuric acid (98%) or oleum

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice-salt bath, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared by the slow addition of the nitric acid to the sulfuric acid.

-

Nitration Reaction: 2-Methylbenzotrifluoride is added dropwise to the chilled nitrating mixture while maintaining a low temperature (typically between -5°C and 10°C) to control the exothermic reaction.

-

Reaction Monitoring and Quenching: The reaction is stirred at a low temperature for a specified period. Upon completion, the reaction mixture is poured slowly onto crushed ice with vigorous stirring.

-

Extraction and Neutralization: The aqueous mixture is extracted with an organic solvent such as dichloromethane. The combined organic layers are then washed with water and a dilute aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product as an oil, which is a mixture of nitro isomers.

-

Purification: The separation of the this compound isomer from the mixture can be achieved by fractional distillation under reduced pressure or by column chromatography. A patent for a related compound suggests that fractional distillation using a column with a high number of theoretical plates can be effective in separating isomers[1]. Another patent mentions the use of Y-type zeolite for the separation of methylnitrobenzotrifluoride isomers[2].

Chemical and Physical Properties

| Property | Value | Source/Notes |

| Chemical Name | This compound | IUPAC nomenclature |

| Synonyms | 2-Methyl-4-nitro-1-(trifluoromethyl)benzene | - |

| CAS Number | 1960-52-7 | Chemical Abstracts Service Registry Number |

| Molecular Formula | C₈H₆F₃NO₂ | - |

| Molecular Weight | 205.13 g/mol | - |

| Appearance | Expected to be a liquid or low-melting solid | Based on the physical state of similar isomers like 2-methyl-3-nitrobenzotrifluoride (liquid) and 4-nitrobenzotrifluoride (solid). |

| Boiling Point | Not experimentally determined. | The boiling point of the related isomer, 2-methyl-3-nitrobenzotrifluoride, is 86 °C at 10 mmHg. The boiling point of 4-nitrobenzotrifluoride is 81-83 °C at 10 mmHg. |

| Melting Point | Not experimentally determined. | The melting point of 4-nitrobenzotrifluoride is 38-40 °C. |

| Solubility | Expected to be insoluble in water. | Aromatic nitro compounds are generally insoluble in water. |

| Spectral Data (¹H NMR) | Not experimentally determined. | For the related 4-nitrobenzotrifluoride, signals are observed in the aromatic region. |

| Spectral Data (¹³C NMR) | Not experimentally determined. | For related nitrobenzotrifluorides, characteristic signals for the trifluoromethyl carbon and aromatic carbons are observed. |

| Spectral Data (¹⁹F NMR) | Not experimentally determined. | The trifluoromethyl group will show a singlet in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the substitution pattern on the aromatic ring. |

| Spectral Data (IR) | Not experimentally determined. | Expected to show characteristic absorption bands for C-F stretching (around 1100-1300 cm⁻¹), aromatic C=C stretching (around 1400-1600 cm⁻¹), and N-O stretching of the nitro group (around 1350 and 1530 cm⁻¹). |

| Spectral Data (MS) | Not experimentally determined. | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 205.13 g/mol . |

Logical Relationships in Synthesis

The synthesis of this compound involves a series of logical steps from starting materials to the final, potentially purified product.

Synthesis Workflow for this compound

Conclusion

This compound is a valuable chemical intermediate synthesized through the nitration of 2-methylbenzotrifluoride. The synthesis yields an isomeric mixture requiring purification to isolate the desired product. While specific, experimentally verified physical and chemical data for the pure compound are scarce in the public domain, this guide provides a foundational understanding based on established chemical principles and data from related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications in drug development and other areas of chemical synthesis.

References

In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-4-nitrobenzotrifluoride, a key intermediate in various synthetic applications, including the development of pharmaceuticals. The information is presented to support research, development, and drug discovery activities.

Core Physicochemical Data

The quantitative physicochemical properties of this compound (CAS No: 1960-52-7) are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.14 g/mol |

| Boiling Point | 237.4 °C at 760 mmHg |

| Density | 1.358 g/cm³ |

| Vapor Pressure | 0.069 mmHg at 25 °C |

| Refractive Index | 1.476 |

| LogP (Octanol-Water Partition Coefficient) | 3.445 |

| Water Solubility | Soluble[1] |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound can be determined with a high degree of accuracy using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil)

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the melting point apparatus.

-

Heating: The heating medium is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. A narrow melting range (typically 0.5-2 °C) is indicative of a pure compound.

Determination of Boiling Point (Distillation Method)

The boiling point is a fundamental physical property that can be determined through distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or water bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled with the distillation flask containing the liquid sample and a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, observed during the distillation of the bulk of the liquid, is the boiling point. It represents the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately measured using a pycnometer, which is a flask with a specific, known volume.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and weighed. The mass of the water is calculated by subtraction. The density of water at that temperature is used to determine the exact volume of the pycnometer.

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with the liquid sample at the same temperature. The mass of the pycnometer and the sample is recorded.

-

Calculation: The mass of the liquid sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a nitroaromatic compound such as this compound.

References

Spectroscopic Profile of 2-Methyl-4-nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for 2-Methyl-4-nitrobenzotrifluoride. These predictions are derived from the analysis of structurally similar compounds containing nitro, methyl, and trifluoromethyl-substituted benzene rings.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.4 | d | H-3 |

| ~7.8 | dd | H-5 |

| ~7.5 | d | H-6 |

| ~2.6 | s | -CH₃ |

Solvent: CDCl₃, Reference: TMS (δ = 0 ppm). Predicted values are based on the analysis of substituted nitro-aromatic compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~149 | C-NO₂ |

| ~135 | C-CH₃ |

| ~132 (q) | C-CF₃ |

| ~129 | C-5 |

| ~125 | C-3 |

| ~123 (q) | -CF₃ |

| ~121 | C-6 |

| ~20 | -CH₃ |

Solvent: CDCl₃, Reference: TMS (δ = 0 ppm). Predicted values are based on the analysis of substituted benzotrifluoride derivatives.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch |

| ~1530 | Asymmetric NO₂ Stretch |

| ~1350 | Symmetric NO₂ Stretch |

| ~1320 | C-F Stretch |

| ~1600, ~1450 | Aromatic C=C Stretch |

Sample Preparation: KBr pellet or thin film. Strong absorptions for the nitro and trifluoromethyl groups are expected.

Table 4: Predicted Mass Spectrometry Data (Electron Impact)

| m/z | Proposed Fragment |

| 205 | [M]⁺ |

| 188 | [M-OH]⁺ |

| 159 | [M-NO₂]⁺ |

| 136 | [M-CF₃]⁺ |

Ionization Mode: Electron Impact (EI). The molecular ion peak is expected, with fragmentation patterns corresponding to the loss of the nitro and trifluoromethyl groups.

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data for this compound, based on standard laboratory practices for the analysis of aromatic nitro compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion or gas chromatography).

-

Ionization: Utilize Electron Impact (EI) ionization to generate charged fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Methyl-4-nitrobenzotrifluoride

Introduction

Chemical Structure

The structure of 2-Methyl-4-nitrobenzotrifluoride is presented below, illustrating the substitution pattern on the benzene ring which is fundamental to predicting its NMR spectra.

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and the electron-donating effect of the methyl (-CH₃) group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-6 (Aromatic) | ~ 8.3 - 8.5 | Singlet (s) | 1H |

| H-5 (Aromatic) | ~ 8.0 - 8.2 | Doublet (d) | 1H |

| H-3 (Aromatic) | ~ 7.5 - 7.7 | Doublet (d) | 1H |

| -CH₃ (Methyl) | ~ 2.6 - 2.8 | Singlet (s) | 3H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons:

-

H-6: This proton is ortho to the strongly electron-withdrawing nitro group and is expected to be the most deshielded, appearing at the lowest field. Due to the absence of adjacent protons, it is predicted to be a singlet.

-

H-5: This proton is ortho to the nitro group and meta to the trifluoromethyl group, leading to significant deshielding. It is expected to appear as a doublet due to coupling with H-3.

-

H-3: This proton is ortho to the methyl group and meta to the nitro group. It is expected to be the most shielded of the aromatic protons and will appear as a doublet due to coupling with H-5.

-

-

Methyl Protons:

-

The protons of the methyl group at the C-2 position are expected to appear as a singlet in the upfield region, as there are no adjacent protons to cause splitting.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted based on the unique carbon environments in the molecule. Due to the lack of symmetry, all eight carbon atoms in this compound are expected to be chemically non-equivalent, resulting in eight distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (C-NO₂) | ~ 148 - 152 |

| C-2 (C-CH₃) | ~ 138 - 142 |

| C-1 (C-CF₃) | ~ 130 - 135 (quartet) |

| C-6 | ~ 128 - 132 |

| C-5 | ~ 124 - 128 |

| C-3 | ~ 120 - 124 |

| -CF₃ | ~ 120 - 125 (quartet) |

| -CH₃ | ~ 18 - 22 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the nitro group (C-4) is expected to be the most deshielded. The carbon attached to the trifluoromethyl group (C-1) will appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons will have distinct chemical shifts based on their positions relative to the substituents.

-

Aliphatic Carbons: The methyl carbon will appear at a characteristic upfield chemical shift. The carbon of the trifluoromethyl group will also appear as a quartet.

Logical Relationships in NMR Spectra

The following diagram illustrates the expected correlations between the different proton and carbon signals in the NMR spectra of this compound.

Caption: Predicted correlations between ¹H and ¹³C NMR signals.

Experimental Protocol for NMR Data Acquisition

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra for an aromatic compound such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to optimize its homogeneity, which ensures sharp spectral lines.

3. Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is typically performed. The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-10 ppm). A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is commonly used to simplify the spectrum to singlets for each carbon. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should be set to encompass the expected chemical shifts (e.g., 0-160 ppm).

4. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the NMR spectrum.

-

The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.

-

The baseline of the spectrum is corrected to be flat.

-

The chemical shifts are calibrated relative to the internal standard (TMS) or the residual solvent peak.

-

For ¹H NMR, the peak integrals are determined to find the relative number of protons for each signal. The multiplicities and coupling constants are analyzed to deduce the connectivity of the protons.

Disclaimer: The NMR data presented in this document is predicted and has not been confirmed by experimental analysis. It is intended to serve as a reference and a guide for the potential spectral features of this compound. Actual experimental values may vary.

The Reactivity of 2-Methyl-4-nitrobenzotrifluoride with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactions between 2-Methyl-4-nitrobenzotrifluoride and various nucleophiles. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by the trifluoromethyl, methyl, and nitro groups. The strong electron-withdrawing nature of the trifluoromethyl and nitro groups significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making it a versatile scaffold for the introduction of diverse functional groups.

Core Concepts: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound with nucleophiles is nucleophilic aromatic substitution (SNAr). This reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing a leaving group (in this case, often a halogen or the nitro group itself can be displaced under certain conditions), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group departs, and the aromaticity of the ring is restored. The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, is crucial as they stabilize the negatively charged Meisenheimer complex, thereby facilitating the reaction.

The regioselectivity of the nucleophilic attack is directed by the activating groups. In this compound, the positions ortho and para to the nitro group are activated. The methyl group, being an electron-donating group, has a deactivating effect on nucleophilic aromatic substitution.

Synthesis of this compound Precursors

The synthesis of functionalized benzotrifluoride derivatives often begins with the nitration of a corresponding benzotrifluoride precursor. The following diagram outlines a typical workflow for the synthesis of nitro-substituted methylbenzotrifluorides, which can serve as starting materials or isomers of the title compound.

Reactions of this compound with Nucleophiles

This section details the reaction of this compound with common classes of nucleophiles. While specific quantitative data for this exact substrate is sparse in the public literature, the following protocols are based on established methodologies for analogous nitro-activated aromatic compounds.

Reaction with Amine Nucleophiles

The reaction with primary and secondary amines is a common method to introduce nitrogen-containing functionalities.

Experimental Protocol: General Procedure for Amination

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF, DMSO, or a protic solvent like ethanol.

-

Addition of Reagents: Add the amine nucleophile (1.1 - 2.2 eq.). If the amine is used as its salt or if a less nucleophilic amine is used, a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq.) may be added.

-

Reaction Conditions: The reaction mixture is typically stirred at temperatures ranging from room temperature to 100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Analogous Reactions)

The following table provides data for the reaction of structurally similar compounds to illustrate typical yields.

| Nucleophile | Substrate | Product | Yield (%) | Reference |

| Piperidine | 2-chloro-4-nitrobenzoate | 2-(piperidin-1-yl)-4-nitrobenzoate | >90 | General SNAr Protocols |

| Benzylamine | 4-fluoro-3-nitrobenzoate | 4-(benzylamino)-3-nitrobenzoate | 85-95 | General SNAr Protocols |

Reaction with Alkoxide Nucleophiles

Alkoxide nucleophiles, such as sodium methoxide, can be used to introduce alkoxy groups onto the aromatic ring.

Experimental Protocol: General Procedure for Alkoxylation

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of the alkoxide (e.g., from sodium metal and the corresponding alcohol, or use a commercially available solution of sodium methoxide).

-

Addition of Substrate: A solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., the corresponding alcohol or THF) is added dropwise to the alkoxide solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to reflux. Monitor the reaction by TLC or GC.

-

Work-up: After completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification: Purification is typically achieved by column chromatography or distillation.

Quantitative Data (Analogous Reactions)

| Nucleophile | Substrate | Product | Yield (%) | Reference |

| Sodium Methoxide | 2-chloro-5-nitrothiazole | 2-methoxy-5-nitrothiazole | ~90 | Metzger, J. et al. |

Reaction with Thiol Nucleophiles

Thiol nucleophiles are used to form thioether linkages, which are important in medicinal chemistry.

Experimental Protocol: General Procedure for Thiolation

-

Generation of Thiolate: In a flame-dried flask under an inert atmosphere, the thiol (1.1 eq.) is dissolved in a polar aprotic solvent like DMF or DMSO. A base such as sodium hydride (1.2 eq.) or potassium carbonate (1.5 eq.) is added to generate the thiolate anion.

-

Addition of Substrate: A solution of this compound (1.0 eq.) in the same solvent is added to the thiolate solution.

-

Reaction Conditions: The reaction is stirred at room temperature or heated, depending on the reactivity of the thiol. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Reduction of the Nitro Group

The nitro group in the products of these nucleophilic substitution reactions can be readily reduced to an amine, providing a versatile handle for further functionalization, such as amide bond formation or diazotization reactions.

Experimental Protocol: Reduction of a Nitroaromatic Compound

A common method for the reduction of the nitro group is catalytic hydrogenation.

-

Reaction Setup: A solution of the nitro-substituted benzotrifluoride derivative in a solvent such as methanol or ethanol is placed in a hydrogenation vessel.

-

Catalyst: A catalytic amount of palladium on charcoal (10% w/w) is added to the solution.

-

Hydrogenation: The mixture is stirred under an atmosphere of hydrogen (typically at atmospheric pressure or slightly elevated pressure) at room temperature or slightly warmed (e.g., 40-45 °C).

-

Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the amino derivative.

This protocol is adapted from the procedure described in patent WO1988010247A1 for the reduction of 2-methyl-3-nitrobenzotrifluoride.

Conclusion

Stability of 2-Methyl-4-nitrobenzotrifluoride: An In-depth Technical Guide to its Behavior in Acidic and Basic Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2-Methyl-4-nitrobenzotrifluoride in acidic and basic environments. While specific kinetic data for this compound is not extensively available in public literature, this document synthesizes information from structurally related benzotrifluoride and nitroaromatic compounds to predict its degradation pathways and stability profile. This guide offers detailed experimental protocols for conducting forced degradation studies and presents hypothesized degradation mechanisms. The information herein is intended to support researchers, scientists, and drug development professionals in designing stability studies, predicting potential degradants, and developing stable formulations.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, featuring a trifluoromethyl group, a nitro group, and a methyl group on a benzene ring, presents a unique combination of electronic and steric influences that dictate its reactivity and stability. The trifluoromethyl group is generally known for its high stability, but its susceptibility to hydrolysis can be influenced by the presence of other substituents on the aromatic ring. Similarly, the nitroaromatic moiety can undergo various transformations under hydrolytic conditions. Understanding the stability of this molecule in acidic and basic media is crucial for predicting its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of final products.

Predicted Stability Profile

Based on the general principles of organic chemistry and data from related compounds, the stability of this compound is expected to be pH-dependent.

In Acidic Media: The trifluoromethyl group is generally stable under acidic conditions. However, under harsh conditions (e.g., strong acid and high temperature), hydrolysis to the corresponding benzoic acid can occur, though likely at a slow rate. The nitro group is relatively stable to acid hydrolysis.

In Basic Media: The trifluoromethyl group is more susceptible to hydrolysis under basic conditions, which can proceed via a nucleophilic attack mechanism to form a carboxylic acid. The presence of the electron-withdrawing nitro group is expected to activate the aromatic ring, potentially influencing the rate of this hydrolysis. The nitro group itself can also undergo reactions in basic solutions, including reduction or condensation reactions, especially under forcing conditions.

Hypothesized Degradation Pathways

The primary degradation pathway for this compound under both acidic and basic hydrolytic stress is anticipated to be the hydrolysis of the trifluoromethyl group to a carboxylic acid, forming 2-methyl-4-nitrobenzoic acid.

2-Methyl-4-nitrobenzotrifluoride CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical identifier and synonyms for 2-Methyl-4-nitrobenzotrifluoride, a key intermediate in various synthetic applications.

Chemical Identity

The compound "this compound" is systematically named 2-methyl-4-nitro-1-(trifluoromethyl)benzene .[1] This nomenclature clarifies the substitution pattern on the benzene ring, with the trifluoromethyl group assigned to position 1, the methyl group to position 2, and the nitro group to position 4.

Below is a summary of its key identifiers:

| Identifier | Value |

| CAS Number | 1960-52-7[1] |

| IUPAC Name | 2-methyl-4-nitro-1-(trifluoromethyl)benzene |

| Molecular Formula | C₈H₆F₃NO₂[1] |

| Molecular Weight | 205.14 g/mol [1] |

| InChI Key | NWCDDUFGSQYJRM-UHFFFAOYSA-N |

Synonyms

While "this compound" is a commonly used name, the compound may also be identified by its systematic IUPAC name. At present, extensive trivial or common synonyms for this specific isomer are not widely documented in major chemical databases. The most accurate and unambiguous identifiers are its CAS number and IUPAC name.

Logical Relationship of Isomers

The accurate identification of isomers of methyl-nitrobenzotrifluoride is critical for experimental reproducibility and safety. The position of the methyl and nitro groups relative to the trifluoromethyl group significantly influences the chemical and physical properties of the compound. The diagram below illustrates the logical relationship for the specific isomer requested.

Caption: Positional relationship of functional groups in this compound.

References

An In-depth Technical Guide to 2-Methyl-4-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-nitrobenzotrifluoride (CAS No. 1960-52-7), a key intermediate in organic synthesis. This document collates available safety data, physical and chemical properties, and outlines a representative experimental protocol for its preparation. The information is intended to support researchers, scientists, and drug development professionals in the safe handling and effective utilization of this compound.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing both a nitro group and a trifluoromethyl group. These functional groups significantly influence its reactivity and potential applications in the synthesis of more complex molecules. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 1960-52-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₈H₆F₃NO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 205.14 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-methyl-4-nitro-1-(trifluoromethyl)benzene | --INVALID-LINK-- |

| Synonyms | 2-Methyl-4-nitro-1-(trifluoromethyl)benzene | --INVALID-LINK-- |

| Physical Form | Colorless to Yellow Liquid | --INVALID-LINK-- |

| Purity | 98% | --INVALID-LINK-- |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | --INVALID-LINK-- |

Safety and Handling

GHS Hazard Classification

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 |

Source: --INVALID-LINK--, --INVALID-LINK-- (for a related isomer)

Precautionary Statements

The following precautionary statements are recommended based on the available GHS data for this compound and its isomers:

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P312: Call a POISON CENTER or doctor if you feel unwell.[1] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general method for the nitration of benzotrifluoride derivatives can be described. The following is a representative protocol based on established chemical principles for electrophilic aromatic substitution.

Synthesis of this compound via Nitration

This procedure outlines the nitration of 2-methylbenzotrifluoride.

Materials:

-

2-Methylbenzotrifluoride

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the low temperature. This creates the nitrating mixture.

-

Once the nitrating mixture is prepared, slowly add 2-methylbenzotrifluoride dropwise to the solution. The temperature should be carefully monitored and maintained between 0-10 °C to control the reaction rate and prevent over-nitration.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly over crushed ice with stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales.

Visualization of Relevant Pathways and Workflows

To aid in the understanding of the chemical processes and potential biological interactions of this compound, the following diagrams are provided.

Caption: A generalized workflow for the synthesis of this compound via electrophilic nitration.

While there is no specific information on signaling pathways involving this compound, nitroaromatic compounds, in general, can undergo metabolic activation. The following diagram illustrates a potential metabolic pathway. The biological activity of many nitroaromatic compounds is linked to the bioreduction of the nitro group.[2]

Caption: A simplified diagram illustrating the potential metabolic activation pathway of nitroaromatic compounds.

Conclusion

This compound is a valuable chemical intermediate. Due to the lack of a comprehensive, publicly available Safety Data Sheet, extreme caution is advised during its handling and use. The information provided in this guide, compiled from various sources, should serve as a starting point for its safe and effective application in research and development. Users are strongly encouraged to perform their own risk assessments and to consult all available safety information before use.

References

In-Depth Technical Guide: Synthesis Mechanism of 2-Methyl-4-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-4-nitrobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. The primary synthesis route detailed is the electrophilic nitration of 2-methylbenzotrifluoride. This document outlines the reaction mechanism, provides a representative experimental protocol, and presents quantitative data on isomer distribution. Furthermore, it includes detailed visualizations of the synthesis workflow and reaction mechanism to facilitate a deeper understanding for research and development professionals.

Introduction

This compound is a substituted aromatic compound of significant interest due to the presence of three key functional groups: a methyl group, a nitro group, and a trifluoromethyl group. The unique electronic properties conferred by the electron-withdrawing trifluoromethyl and nitro groups, combined with the electron-donating methyl group, make this molecule a versatile building block in organic synthesis. Its structural motifs are found in a variety of biologically active compounds. The most direct and common method for its synthesis is the nitration of 2-methylbenzotrifluoride.

Core Synthesis Route: Electrophilic Nitration

The primary industrial and laboratory-scale synthesis of this compound involves the direct nitration of 2-methylbenzotrifluoride. This electrophilic aromatic substitution reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.

Reaction Mechanism

The nitration of 2-methylbenzotrifluoride proceeds via a standard electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The π-electron system of the 2-methylbenzotrifluoride ring attacks the nitronium ion. The directing effects of the existing substituents on the benzene ring determine the position of the incoming nitro group. The methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In this case, the directing effects lead to the formation of a mixture of isomers.

-

Deprotonation: A weak base (such as water or the bisulfate ion) removes a proton from the carbocation intermediate (arenium ion), restoring the aromaticity of the ring and yielding the final nitrated product.

The substitution pattern is influenced by the interplay of the activating methyl group and the deactivating trifluoromethyl group.

Isomer Distribution

Experimental Protocol

The following is a representative experimental protocol for the nitration of a methylbenzotrifluoride substrate, adapted from established procedures for similar compounds.

Materials:

-

2-Methylbenzotrifluoride

-

Concentrated Nitric Acid (98%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Methylene Chloride (or other suitable organic solvent)

-

Sodium Bicarbonate solution (aqueous)

-

Anhydrous Magnesium Sulfate

Procedure:

-

A reaction vessel is charged with concentrated sulfuric acid and cooled in an ice bath to approximately 0-5 °C.

-

Concentrated nitric acid is added slowly to the sulfuric acid with continuous stirring, maintaining the low temperature. This creates the nitrating mixture.

-

2-Methylbenzotrifluoride is then added dropwise to the cold nitrating mixture over a period of 1-2 hours. The temperature of the reaction mixture should be carefully controlled and maintained below 10 °C throughout the addition.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at a controlled temperature.

-

The reaction mixture is then slowly poured onto crushed ice with vigorous stirring.

-

The resulting mixture is extracted with methylene chloride.

-

The organic layer is separated and washed with water, followed by a wash with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which is a mixture of nitro-isomers.

Purification:

The separation of the desired this compound from the other isomers is typically achieved through fractional distillation under reduced pressure or by chromatography.

Quantitative Data

The following table summarizes the typical reaction parameters and expected outcomes for the nitration of a methylbenzotrifluoride substrate, based on analogous reactions.

| Parameter | Value/Range | Notes |

| Starting Material | 2-Methylbenzotrifluoride | |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Molar ratio of nitric acid to substrate is typically in excess. |

| Reaction Temperature | 0 - 10 °C | Crucial for controlling selectivity and minimizing side reactions. |

| Reaction Time | 2 - 4 hours | Includes addition time and subsequent stirring. |

| Overall Yield | High | Typically, the nitration reaction proceeds with a high conversion of the starting material. |

| Isomer Separation | Fractional Distillation / Chromatography | Necessary to isolate the desired this compound isomer. |

Mandatory Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Mechanism of electrophilic nitration of 2-methylbenzotrifluoride.

Conclusion

The synthesis of this compound is most effectively achieved through the electrophilic nitration of 2-methylbenzotrifluoride. Careful control of reaction conditions, particularly temperature, is essential for maximizing the yield of the desired product and managing the formation of isomers. The provided experimental protocol and visualizations offer a robust framework for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. Further research into optimizing the regioselectivity of the nitration reaction could lead to more efficient and cost-effective production methods.

Methodological & Application

Application Notes and Protocols for 2-Methyl-4-nitrobenzotrifluoride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitrobenzotrifluoride is a versatile fluorinated aromatic compound that serves as a valuable building block in organic synthesis. The presence of the trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, to molecules derived from it, making it a desirable scaffold in the design of pharmaceuticals and agrochemicals. The nitro and methyl groups offer handles for a variety of chemical transformations, with the reduction of the nitro group to an amine being a key and widely utilized reaction. This transformation provides access to 2-methyl-4-aminobenzotrifluoride, a crucial intermediate for the synthesis of more complex and biologically active molecules.

This document provides detailed application notes, experimental protocols, and data for the use of this compound in organic synthesis, with a primary focus on its reduction to 2-methyl-4-aminobenzotrifluoride.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the primary product is presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| This compound | C₈H₆F₃NO₂ | 205.14 | - | 1960-52-7 |

| 2-Methyl-4-aminobenzotrifluoride | C₈H₈F₃N | 175.15 | - | 455-14-1 |

Key Synthetic Application: Reduction of the Nitro Group

The most common and synthetically useful transformation of this compound is the reduction of the nitro group to a primary amine, yielding 2-methyl-4-aminobenzotrifluoride. This aniline derivative is a key intermediate in the synthesis of various bioactive molecules. Several methods can be employed for this reduction, each with its own advantages and disadvantages in terms of yield, selectivity, and reaction conditions.

The general reaction scheme is as follows:

Figure 1: General scheme for the reduction of this compound.

Below are detailed protocols for three common methods for this reduction.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity.[1]

Experimental Workflow:

Figure 2: Workflow for catalytic hydrogenation.

Methodology:

-

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas

-

Inert gas (Nitrogen or Argon)

-

Celite® or other filter aid

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for several minutes.

-

Introduce hydrogen gas, either from a balloon or by pressurizing the vessel in a Parr hydrogenator (typically to 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with the inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to afford the crude 2-methyl-4-aminobenzotrifluoride. The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

-

Quantitative Data (Representative for similar substrates):

| Catalyst | Solvent | Temperature (°C) | Pressure | Typical Yield (%) |

| 10% Pd/C | Methanol | Room Temperature | 1-4 atm | >90 |

Protocol 2: Reduction with Iron Powder in Acetic Acid

Reduction with iron in an acidic medium is a classical and cost-effective method for the reduction of aromatic nitro compounds.[2]

Experimental Workflow:

Figure 3: Workflow for reduction with iron powder.

Methodology:

-

Materials:

-

This compound

-

Iron powder

-

Ethanol (EtOH)

-

Water (H₂O)

-

Glacial Acetic Acid (AcOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Brine

-

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and iron powder (3-5 eq).

-

Add a mixture of ethanol, water, and acetic acid (e.g., a 5:2:1 ratio).

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel if necessary.

-

Quantitative Data (Representative for similar substrates):

| Reducing Agent | Solvent System | Temperature (°C) | Typical Yield (%) |

| Fe powder | EtOH/H₂O/AcOH | Reflux | 80-95 |

Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)

Reduction with stannous chloride is a mild and effective method for the reduction of nitro groups, particularly in the presence of other reducible functional groups.

Experimental Workflow:

References

Application Notes and Protocols: 2-Methyl-4-nitrobenzotrifluoride and its Derivatives as Key Intermediates in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of substituted benzotrifluoride compounds as pivotal intermediates in the synthesis of pharmaceuticals, with a focus on the anti-cancer drug Enzalutamide. While direct and extensive documentation for 2-Methyl-4-nitrobenzotrifluoride is limited, its structural motifs—a trifluoromethyl group, a nitro group, and a methyl group on a benzene ring—are characteristic of precursors to vital intermediates in modern drug synthesis. The nitro group can be readily reduced to an amine, and the methyl group can be converted to a nitrile, making it a potential precursor to key building blocks.

This document will focus on the well-established synthesis of Enzalutamide, which utilizes 4-amino-2-(trifluoromethyl)benzonitrile and its derivative, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile . These intermediates are structurally related to potential derivatives of this compound and serve as an excellent case study.

Application: Intermediate for the Synthesis of Enzalutamide

Enzalutamide is a second-generation non-steroidal androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer.[1] It functions by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA.[1] A crucial step in the synthesis of Enzalutamide involves the reaction of the key intermediate, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.[1][2]

The synthesis of this key isothiocyanate intermediate starts from 4-amino-2-(trifluoromethyl)benzonitrile.[3]

Table 1: Synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile from 4-amino-2-(trifluoromethyl)benzonitrile

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| 1 | 4-amino-2-(trifluoromethyl)benzonitrile | Thiophosgene, Water, Chloroform | Room Temperature | 1 hour | 99 | Not specified | [3] |

| 2 | 3-trifluoromethyl-4-cyanoaniline | Thiophosgene, Dichloromethane, Water, Sodium Carbonate | 20-25 | 24 hours | 70.2 | 98.1 | [4] |

Table 2: Synthesis of Enzalutamide from 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| 1 | 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | Triethylamine, Toluene, Dichloromethane | 50-60 | 4 hours | 88.5 | 99.6 | [5] |

| 2 | N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | Pyridine | 90 | Not specified | >20 (total) | >99.0 | [6][7] |

Experimental Protocols

Protocol 1: Synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

This protocol is adapted from a procedure utilizing thiophosgene for the conversion of the precursor amine.[3]

Materials:

-

4-amino-2-(trifluoromethyl)benzonitrile

-

Thiophosgene

-

Water

-

Chloroform

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a well-stirred heterogeneous mixture of thiophosgene (1.0 ml, 13 mmol) in water (22 ml) at room temperature, add 4-amino-2-(trifluoromethyl)benzonitrile (2.23 g, 12 mmol) portionwise over 15 minutes.

-

Continue stirring the reaction mixture for an additional 1 hour at room temperature.

-

Extract the reaction medium with chloroform (3 x 15 ml).

-

Combine the organic phases and dry over anhydrous MgSO₄.

-

Evaporate the solvent under reduced pressure to yield the desired product, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, as a brownish solid.

Expected Yield: Approximately 2.72 g (99%).[3]

Protocol 2: Synthesis of Enzalutamide

This protocol describes the cyclization reaction to form Enzalutamide.[5]

Materials:

-

2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

-

4-isothiocyanato-2-(trifluoromethyl)benzonitrile

-

Triethylamine

-

Toluene

-

Dichloromethane

-

Methanol

-

Activated carbon

-

Reaction flask with condenser and stirrer

Procedure:

-

Charge a reaction flask with 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (60.0 g), triethylamine (24.0 g), toluene (180 ml), and dichloromethane (120 ml).

-

Stir the mixture at 30°C for 10 minutes.

-

Heat the mixture to 50°C until the solution is clear.

-

Slowly add a solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (81.0 g) in toluene (300 ml) dropwise.

-

After the addition is complete, raise the temperature to 60°C and continue the reaction for 4 hours. Monitor the reaction progress using TLC.

-

After the reaction is complete, add methanol (240 ml) to clarify the solution.

-

Add activated carbon (6.0 g) and decolorize for 30 minutes.

-

Filter the solution and concentrate the filtrate to dryness.

-

To the oily residue, add dichloromethane (200 ml) and cool to 0-5°C, then stir for 1 hour to induce crystallization.

-

Filter the solid, wash with saturated brine and 10% aqueous hydrochloric acid.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to dryness.

-

Recrystallize the residue from methanol. Cool to 0-5°C and stir for 12 hours.

-

Filter the white crystals and dry under vacuum at 40°C for 5 hours.

Expected Yield: Approximately 97.0 g (88.5%) with an HPLC purity of 99.6%.[5]

Visualizations

Signaling Pathway of Enzalutamide

Caption: Mechanism of action of Enzalutamide in prostate cancer cells.

Experimental Workflow for Enzalutamide Synthesis

Caption: Simplified workflow for the synthesis of Enzalutamide.

References

- 1. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]

- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [ccspublishing.org.cn]

- 3. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4 [chemicalbook.com]

- 4. CN115181043A - Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow - Google Patents [patents.google.com]

- 5. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

- 6. CN104710367A - Method for synthesizing enzalutamide - Google Patents [patents.google.com]

- 7. WO2016038560A1 - Process for the preparation of enzalutamide - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of a Urea-Based Herbicide from 2-Methyl-4-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of a potential urea-based herbicide, N'-(2-methyl-4-(trifluoromethyl)phenyl)-N,N-dimethylurea, starting from 2-Methyl-4-nitrobenzotrifluoride. Phenylurea herbicides are a significant class of agrochemicals that act by inhibiting photosynthesis in target weed species. The synthesis outlined herein involves a two-step process: the reduction of the nitro group of the starting material to form an aniline intermediate, followed by the formation of the urea moiety. These protocols are designed to be clear, concise, and reproducible for researchers in the fields of agrochemical synthesis and development.

Synthesis Pathway

The overall synthetic scheme involves the reduction of this compound to 2-methyl-4-aminobenzotrifluoride, which is then reacted with dimethylcarbamoyl chloride to yield the final product.

Caption: Overall synthesis pathway for N'-(2-methyl-4-(trifluoromethyl)phenyl)-N,N-dimethylurea.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-4-aminobenzotrifluoride (Intermediate)

This protocol describes the reduction of the nitro group of this compound via catalytic hydrogenation.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol (reagent grade)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite® or other filter aid

-

Standard laboratory glassware and hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (15-20 mL per gram of substrate).

-

Carefully add 10% Pd/C catalyst (2-5 mol% of palladium relative to the substrate) to the solution under an inert atmosphere.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-16 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Methyl-4-aminobenzotrifluoride. The product can be used in the next step without further purification or can be purified by column chromatography or recrystallization if necessary.

Step 2: Synthesis of N'-(2-methyl-4-(trifluoromethyl)phenyl)-N,N-dimethylurea (Final Product)

This protocol details the formation of the urea linkage by reacting the aniline intermediate with dimethylcarbamoyl chloride.

Materials:

-

2-Methyl-4-aminobenzotrifluoride (from Step 1)

-

Dimethylcarbamoyl chloride

-

Triethylamine or Pyridine (as a base)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-Methyl-4-aminobenzotrifluoride (1.0 eq) in the anhydrous aprotic solvent.

-

Add the base (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add dimethylcarbamoyl chloride (1.05 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography to yield pure N'-(2-methyl-4-(trifluoromethyl)phenyl)-N,N-dimethylurea.

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis of the target herbicide.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the synthesis.

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time | Expected Yield |

| 1 | Reduction | This compound, H₂, 10% Pd/C | Methanol | Room Temp. | 4-16 h | >95% |

| 2 | Urea Formation | 2-Methyl-4-aminobenzotrifluoride, Dimethylcarbamoyl chloride, Triethylamine | Dichloromethane | 0°C to Room Temp. | 2-4 h | 80-90% |

Application Notes and Protocols: 2-Methyl-4-nitrobenzotrifluoride as a Versatile Building Block in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-4-nitrobenzotrifluoride is a valuable aromatic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a variety of bioactive molecules. Its utility stems from the presence of three key functional and structural motifs: a trifluoromethyl group, a nitro group, and a methyl group on a benzene ring. The electron-withdrawing nature of the trifluoromethyl and nitro groups influences the reactivity of the aromatic ring, while the nitro group can be readily transformed into an amino group, opening up a plethora of synthetic possibilities. This aniline derivative is a crucial precursor for the synthesis of non-steroidal antiandrogen agents used in the treatment of prostate cancer.

These application notes provide an overview of the synthetic utility of this compound, with a focus on its conversion to the key intermediate, 3-methyl-4-(trifluoromethyl)aniline, and its subsequent use in the synthesis of potent anti-cancer agents. Detailed experimental protocols for key transformations and quantitative data on the biological activity of the resulting compounds are presented.

Synthetic Utility and Key Transformations

The primary transformation of this compound in a medicinal chemistry context is the reduction of the nitro group to an amine, yielding 3-methyl-4-(trifluoromethyl)aniline. This reaction is a cornerstone for incorporating the trifluoromethyl- and methyl-substituted phenyl moiety into drug scaffolds.

dot

Caption: General synthetic pathway from this compound.

Experimental Protocols

Protocol 1: Reduction of this compound to 3-Methyl-4-(trifluoromethyl)aniline

This protocol describes a common method for the reduction of an aromatic nitro group to an aniline using iron powder and hydrochloric acid.

Materials:

-

This compound

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

-

Add ethanol and water (e.g., a 4:1 mixture) to the flask to create a suspension.

-

Add iron powder (e.g., 3-5 eq) to the suspension.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a catalytic amount of concentrated hydrochloric acid to the refluxing mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.

-

Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methyl-4-(trifluoromethyl)aniline. The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of a Bicalutamide Analogue from 3-Methyl-4-(trifluoromethyl)aniline

This protocol outlines the synthesis of a bicalutamide analogue via amide bond formation. Bicalutamide is a non-steroidal antiandrogen, and its synthesis often involves the coupling of an aniline derivative with a suitably functionalized carboxylic acid or acid chloride.[1][2][3]

dot

Caption: Amide coupling reaction for the synthesis of a bicalutamide analogue.

Materials:

-

3-Methyl-4-(trifluoromethyl)aniline (from Protocol 1)

-

N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide (or a similar activated carboxylic acid derivative)

-

A suitable base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Round-bottom flask

-

Stirring plate and stir bar

-

Standard work-up and purification equipment

Procedure:

-

Dissolve 3-Methyl-4-(trifluoromethyl)aniline (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (e.g., 1.1-1.5 eq) to the solution and stir.

-

In a separate flask, dissolve the N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide (1.0 eq) in the anhydrous solvent.

-

Slowly add the solution of the acylating agent to the aniline solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Allow the reaction to stir until completion, monitoring by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired bicalutamide analogue.

Data Presentation: Biological Activity of Synthesized Compounds

The following tables summarize the in vitro antiproliferative activity of bicalutamide analogues synthesized using aniline building blocks, including those derived from this compound. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.

Table 1: Antiproliferative Activity of Deshydroxy Sulfide Bicalutamide Derivatives [1]

| Compound | 22Rv1 IC₅₀ (µM) | DU-145 IC₅₀ (µM) | LNCaP IC₅₀ (µM) | VCap IC₅₀ (µM) |

| 16 | 6.59 | 8.22 | 10.86 | 9.75 |

| 17 | 9.99 | 15.43 | 30.85 | 21.67 |

| 18 | > 100 | > 100 | 25.34 | > 100 |

| Bicalutamide | 45.20 | 48.90 | 51.61 | 49.80 |

Table 2: Antiproliferative Activity of Sulfone Analogues of Bicalutamide [1]

| Compound | 22Rv1 IC₅₀ (µM) | DU-145 IC₅₀ (µM) | LNCaP IC₅₀ (µM) | VCap IC₅₀ (µM) |

| 19 | 24.64 | 31.28 | 43.04 | 35.76 |

| 20 | 35.12 | 40.55 | 55.21 | 48.93 |

| 21 | > 100 | > 100 | > 100 | > 100 |

| 22 | 15.03 | 20.11 | 28.97 | 22.45 |

Table 3: Antiproliferative Activity of Enzalutamide Analogues [4]

| Compound | DU-145 IC₅₀ (µM) | LNCaP IC₅₀ (µM) | PC3 IC₅₀ (µM) |

| 6c | 18.26 | 19.54 | 20.31 |

| 6h | 18.26 | 19.54 | 20.31 |

Conclusion